molecular formula C16H14Cl2N2O4 B4914215 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)propanamide

Cat. No.: B4914215
M. Wt: 369.2 g/mol
InChI Key: VBAAAVMHMFXRPL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)propanamide is a complex organic compound characterized by its chloro and nitro functional groups

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-9-7-11(17)3-6-15(9)24-10(2)16(21)19-12-4-5-13(18)14(8-12)20(22)23/h3-8,10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAAAVMHMFXRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)propanamide typically involves multiple steps, starting with the chlorination of the appropriate phenol derivatives. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH⁻) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: In the medical field, this compound may have potential as a drug candidate. Its ability to interact with biological targets can be explored for therapeutic purposes, such as in the treatment of diseases.

Industry: In industry, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its unique properties may enhance the performance of various products.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness: 2-(4-Chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)propanamide is unique due to its specific combination of chloro and nitro groups, which can influence its reactivity and biological activity

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